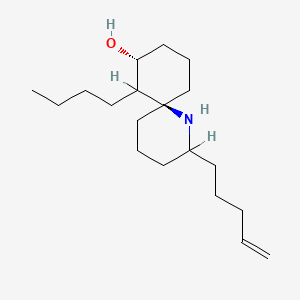
2,2,6,6-Tcopo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tcopo is a stable free radical compound widely used in organic synthesis and various industrial applications. It is known for its ability to act as an oxidizing agent and is commonly utilized in the catalytic oxidation of primary alcohols to aldehydes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tcopo typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine. This intermediate is then oxidized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using suitable oxidizing agents such as sodium hypochlorite (NaClO) in the presence of catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tcopo undergoes various types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite (NaClO) and sodium bromide (NaBr) in aqueous solutions.
Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Typical conditions involve the use of halides such as alkyl halides in the presence of a base.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
2,2,6,6-Tcopo has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the selective oxidation of alcohols.
Biology: Acts as a spin label in electron spin resonance (ESR) studies to investigate molecular dynamics and interactions.
Medicine: Explored for its potential antioxidant properties and its ability to scavenge reactive oxygen species (ROS).
Industry: Utilized as a polymerization inhibitor and stabilizer in the production of plastics and other polymers
Mécanisme D'action
The compound exerts its effects primarily through its ability to act as a stable free radical. It can accept or donate electrons, making it an effective oxidizing agent. In biological systems, it scavenges reactive oxygen species (ROS) and inhibits oxidative stress by neutralizing free radicals. This action helps protect cells from oxidative damage and has potential therapeutic applications .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tcopo is unique due to its stability and effectiveness as an oxidizing agent. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable free radical with similar oxidizing properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in biological studies.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Utilized in polymer stabilization and as a spin label in ESR studies .
These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
22491-88-9 |
|---|---|
Formule moléculaire |
C17H32NO3 |
Poids moléculaire |
298.4 g/mol |
InChI |
InChI=1S/C17H32NO3/c1-6-7-8-9-10-11-15(19)21-14-12-16(2,3)18(20)17(4,5)13-14/h14H,6-13H2,1-5H3 |
Clé InChI |
QODOVAKWRHRQEC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |
SMILES canonique |
CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |
| 22491-88-9 | |
Synonymes |
2,2,6,6-TCOPO 2,2,6,6-tetramethyl-4-capryloyl-oxypiperidine-1-oxyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)



